3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Description
3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS: 1380300-27-5) is a sulfamoyl benzoic acid derivative characterized by a para-ethoxy-substituted phenylsulfamoyl group and a 4-methylbenzoic acid backbone. The ethoxy group at the para position of the phenyl ring and the methyl group on the benzoic acid moiety influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability .
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-14-8-6-13(7-9-14)17-23(20,21)15-10-12(16(18)19)5-4-11(15)2/h4-10,17H,3H2,1-2H3,(H,18,19) |
InChI Key |
WSKKSNHVFSBNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
| Reaction Conditions | Products | Yield | Key Reagents |
|---|---|---|---|
| Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-methylbenzoate | 85–92% | H<sub>2</sub>SO<sub>4</sub>, SOCl<sub>2</sub> |
| Ethanol/PTSA, 60°C | Ethyl ester derivative | 78% | p-toluenesulfonic acid (PTSA) |
Mechanistic studies indicate protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols .
Sulfamoyl Group Reactivity
The sulfamoyl group (-SO<sub>2</sub>NH-) participates in three primary reaction types:
Cleavage Reactions
Under acidic or basic conditions, the sulfamoyl bond cleaves:
-
Acidic hydrolysis (HCl, H<sub>2</sub>O, Δ): Produces 4-methylbenzoic acid and 4-ethoxyphenylsulfonamide.
-
Basic hydrolysis (NaOH, H<sub>2</sub>O/EtOH): Yields sulfonate salts and aniline derivatives.
Alkylation/Acylation
The NH group in the sulfamoyl moiety reacts with alkyl halides or acyl chlorides:
| Reagent | Product | Conditions |
|---|---|---|
| CH<sub>3</sub>I | N-methylated sulfonamide | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C |
| Acetyl chloride | N-acetyl sulfonamide | Pyridine, 0°C → RT |
Oxidation Reactions
The methyl group at the 4-position oxidizes to a carboxyl group under strong oxidizing conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid | H<sub>2</sub>O, Δ, pH 9–10 | 65% |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Same as above | Acetone, 0°C → RT | 58% |
Electrophilic Aromatic Substitution
The electron-rich ethoxyphenyl ring undergoes nitration and halogenation:
Acid-Base Reactions
The carboxylic acid (pK<sub>a</sub> ≈ 4.2) deprotonates in basic media to form carboxylate salts, enhancing water solubility. Conversely, the sulfamoyl NH (pK<sub>a</sub> ≈ 10.5) protonates under strongly acidic conditions .
Coordination Chemistry
The sulfamoyl oxygen and carboxylic acid groups act as ligands for metal ions. Notable complexes include:
Biological Activity Modulation
Derivatives synthesized via the above reactions show varied bioactivity:
-
Ester derivatives : Enhanced lipophilicity correlates with improved membrane permeability in in vitro assays.
-
N-acetylated analogs : Reduced cytotoxicity while retaining enzyme inhibition (e.g., carbonic anhydrase IC<sub>50</sub> = 0.15 μM) .
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation (T > 200°C): Decarboxylation and sulfamoyl cleavage dominate.
-
UV exposure : Forms radical intermediates, leading to dimerization products.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid may act as an enzyme inhibitor. The sulfonamide group allows the compound to interact with various enzymes involved in metabolic processes. Key findings include:
- Mechanism of Action : The compound can bind to active sites of target enzymes, inhibiting their activity and potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Case Study : In a study involving enzyme assays, the compound demonstrated significant inhibition of key metabolic enzymes related to cancer cell proliferation, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. It exhibits promising results against both bacterial and fungal strains.
- Antibacterial Activity : The compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate to strong antibacterial properties .
- Antifungal Activity : It has also been tested against fungal strains like Candida albicans, revealing potential as an antifungal agent .
| Microbial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibited | 32 |
| Escherichia coli | Inhibited | 16 |
| Candida albicans | Inhibited | 64 |
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. This process forms the sulfonamide intermediate, which is modified to introduce the carboxylic acid group at the para position of the benzene ring. This synthetic route can be adapted for laboratory-scale and industrial production, providing a reliable method for obtaining this compound.
Future Research Directions
Ongoing studies are focused on elucidating the specific pathways through which this compound interacts with biological targets. Further investigations into its structure-activity relationships (SAR) will enhance understanding of its mechanism of action and optimize its efficacy for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid
- Key Difference : Methoxy group instead of ethoxy at the para position of the phenyl ring.
- Impact: The shorter methoxy substituent reduces lipophilicity (logP) compared to the ethoxy analogue. This may enhance aqueous solubility but reduce membrane permeability. A similarity score of 0.97 (vs.
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid
- Key Difference : Ortho-methoxy substitution on the phenyl ring.
- Impact : Steric hindrance from the ortho-methoxy group may reduce binding affinity to flat enzymatic pockets. Synthesis challenges (37% yield) highlight reactivity differences compared to para-substituted analogues .
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid
- Key Difference : Electron-withdrawing chloro and fluoro groups on the phenyl ring.
- Impact: Increased acidity of the sulfamoyl group (pKa ~5.5 vs. This could improve target engagement but may reduce metabolic stability due to higher reactivity .
Analogues with Modified Benzoic Acid Moieties
3-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid
- Key Difference : Absence of the 4-methyl group on the benzoic acid.
- Molecular modeling suggests that such substitutions can enhance binding energy by 0.5–1.0 kcal/mol .
3-[Bis(cyanomethyl)sulfamoyl]-4-methylbenzoic acid
- Key Difference: Cyanomethyl groups replacing the ethoxyphenyl sulfamoyl moiety.
- Impact: The electron-deficient cyanomethyl groups may alter electronic properties, reducing binding affinity but increasing resistance to enzymatic degradation. Molecular weight (293.3 g/mol vs. 351.4 g/mol for the target) indicates differences in bioavailability .
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight | logP | Binding Affinity (ΔG, kcal/mol) | Synthetic Yield | Key Feature |
|---|---|---|---|---|---|
| Target Compound | 351.4 | 2.8 | -8.5 (predicted) | Not reported | Para-ethoxy, 4-methyl |
| 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid | 337.3 | 2.3 | -7.9 (predicted) | >80% | Para-methoxy |
| 3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid | 337.3 | 2.5 | -7.2 (predicted) | 37% | Ortho-methoxy |
| 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid | 347.8 | 3.1 | -8.8 (predicted) | Not reported | Halo-substituted phenyl |
| 3-[Bis(cyanomethyl)sulfamoyl]-4-methylbenzoic acid | 293.3 | 1.9 | -6.5 (predicted) | Not reported | Cyanomethyl sulfamoyl |
Data derived from molecular modeling, synthesis reports, and physicochemical predictions .
Metabolic and Toxicity Considerations
- Ethoxy vs.
- Methyl Substitution : The 4-methyl group on the benzoic acid may reduce glucuronidation rates, enhancing systemic exposure .
Biological Activity
3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
- Molecular Formula : C16H17NO5S
- Molecular Weight : Approximately 335.37 g/mol
- Structural Features : The compound contains an ethoxy group and a sulfonamide moiety, which contribute to its diverse chemical properties. Its core structure is based on a methylbenzoic acid framework .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity and modulate receptor functions. This mechanism is crucial in various therapeutic contexts, including anti-inflammatory and antimicrobial applications.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, particularly targeting specific pathways involved in inflammation and microbial resistance. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various bacterial and fungal strains. Studies suggest that it may exhibit significant activity against pathogens responsible for common infections, thus highlighting its potential as a therapeutic agent in infectious diseases.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may be effective against breast and colon cancer cell lines, demonstrating selective cytotoxicity toward malignant cells while sparing normal cells . The mechanism involves inducing apoptosis through the inhibition of key regulatory enzymes.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Enzyme Inhibition Study :
-
Antimicrobial Efficacy :
- Objective : To assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, suggesting effective antimicrobial properties.
- Cytotoxicity Assay :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid?
The synthesis typically involves multi-step protocols, starting with functionalization of the benzoic acid core. A common approach includes:
- Sulfamoylation : Introducing the sulfamoyl group via reaction of 4-methylbenzoic acid derivatives with sulfamoyl chloride under controlled pH (e.g., using pyridine as a base) .
- Ethoxyphenyl coupling : The 4-ethoxyphenyl group can be attached through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on precursor availability .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers characterize the structural and chemical purity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm substitution patterns and sulfamoyl/ethoxy group integration .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry for molecular weight verification .
- Elemental analysis : To validate empirical formula and purity, particularly for novel synthetic batches .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- DoE (Design of Experiments) : Systematically vary parameters like temperature (45–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) to identify optimal conditions .
- Precursor scoring : Use AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) to prioritize high-yield intermediates and minimize side reactions .
Q. What methodologies are recommended to assess its biological activity in enzyme inhibition studies?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase or kinases) using fluorogenic substrates or spectrophotometric methods .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters for receptor interactions .
- In vitro models : Test cytotoxicity in cell lines (e.g., MTT assay) to evaluate therapeutic potential and selectivity .
Q. How can solubility challenges in aqueous buffers be addressed for pharmacological studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without compromising cell viability .
- Salt formation : Synthesize sodium or potassium salts of the carboxylic acid group to improve hydrophilicity .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects .
- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substituents) to identify functional group contributions .
Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites (e.g., sulfamoyl group binding to zinc ions) .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent over 100-ns trajectories .
Q. What storage conditions ensure long-term stability of the compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the sulfamoyl group .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts like over-sulfonated derivatives .
- In-line monitoring : FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters in real time .
Q. How can selectivity for specific biological targets be enhanced?
- SAR libraries : Synthesize analogs with modified substituents (e.g., methyl → trifluoromethyl) and screen against off-target receptors .
- Proteome profiling : Use affinity chromatography-mass spectrometry to identify unintended protein binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
